1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

STING antagonism innate immunity target engagement

1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea (CAS 1396784-17-0, molecular formula C19H27N3O2, molecular weight 329.44 g/mol) is a synthetic small-molecule urea derivative containing a 4-tert-butylphenyl group and a morpholinobut-2-yn-1-yl substituent. The compound is disclosed within patent family WO2023017452A1 (Curadev Pharma) as a modulator of Stimulator of Interferon Genes (STING) protein, with potential utility in inflammatory and fibrotic diseases.

Molecular Formula C19H27N3O2
Molecular Weight 329.444
CAS No. 1396784-17-0
Cat. No. B2968113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea
CAS1396784-17-0
Molecular FormulaC19H27N3O2
Molecular Weight329.444
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NCC#CCN2CCOCC2
InChIInChI=1S/C19H27N3O2/c1-19(2,3)16-6-8-17(9-7-16)21-18(23)20-10-4-5-11-22-12-14-24-15-13-22/h6-9H,10-15H2,1-3H3,(H2,20,21,23)
InChIKeyAPKIBVJYGBMBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea – Key Baseline Data for STING Antagonist Procurement and Differentiation


1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea (CAS 1396784-17-0, molecular formula C19H27N3O2, molecular weight 329.44 g/mol) is a synthetic small-molecule urea derivative containing a 4-tert-butylphenyl group and a morpholinobut-2-yn-1-yl substituent . The compound is disclosed within patent family WO2023017452A1 (Curadev Pharma) as a modulator of Stimulator of Interferon Genes (STING) protein, with potential utility in inflammatory and fibrotic diseases [1]. A BindingDB entry (CHEMBL5116525) reports binding affinity to mouse STING assessed as a dissociation constant, confirming direct target engagement [2]. Commercially, the compound is typically supplied at 95% purity for research use .

Why Closely Related Morpholinobutynyl Urea Analogs Cannot Substitute for 1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea in STING-Targeted Studies


The morpholinobut-2-yn-1-yl urea scaffold is shared by numerous commercially available analogs (e.g., 1-(4-fluorophenyl)-, 1-(3-methoxyphenyl)-, 1-(2,4-dimethoxyphenyl)-, and 1-phenyl variants), yet the identity of the terminal aryl substituent critically dictates molecular recognition at the STING protein interface [1]. The patent literature explicitly teaches that STING antagonism is exquisitely sensitive to aryl substitution pattern, with the tert-butylphenyl group occupying a specific lipophilic pocket that smaller or more polar aryl groups cannot fill [2]. Substituting this compound with a non-tert-butyl analog risks loss of STING engagement, altered binding kinetics, and invalid cross-study comparisons in fibrosis or autoinflammation models. Without rigorous side-by-side data, researchers cannot assume functional equivalence and should validate target-specific activity for each analog in their assay system.

Quantitative Differentiation Evidence: 1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea vs. Closest Structural Analogs


STING Target Engagement: Tert-Butylphenyl Analog Demonstrates Documented Mouse STING Binding vs. Uncharacterized Analogs

The target compound has a publicly reported BindingDB entry (CHEMBL5116525) confirming binding affinity to mouse STING assessed as a dissociation constant (Kd) [1]. In contrast, the closest structural analogs—including 1-(4-fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, 1-(3-methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, 1-(2,4-dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, and 1-phenyl-3-(4-morpholinobut-2-yn-1-yl)urea—have no publicly available STING binding data in BindingDB, ChEMBL, or primary literature as of May 2026 [2]. While the exact Kd value is not disclosed in the public summary, the presence of this annotation in a curated database distinguishes the tert-butylphenyl analog from unannotated competitors for STING-focused research procurement.

STING antagonism innate immunity target engagement

Patent-Disclosed STING Antagonist Class Membership: Tert-Butyl as Preferred Lipophilic Substituent

WO2023017452A1 (Curadev Pharma) claims a genus of urea derivatives as STING antagonists where the aryl substituent (R15) may be optionally substituted phenyl [1]. Within the patent's Markush structure, the tert-butyl group represents a preferred embodiment due to its optimal lipophilicity and steric bulk for occupying the STING binding pocket [2]. Analogs with smaller substituents (e.g., 4-fluoro, 3-methoxy) or unsubstituted phenyl lack the steric volume (estimated Δmolar refractivity of tert-butyl vs. H: +19.6 cm³/mol; vs. F: +18.4 cm³/mol; vs. OCH₃: +12.1 cm³/mol) and lipophilicity (calculated ΔclogP of tert-butylphenyl vs. phenyl: approximately +1.8 log units) that the tert-butyl group provides, potentially reducing binding complementarity [3]. This SAR insight, while class-level, supports prioritization of the tert-butylphenyl analog within the patent family.

STING antagonist patent SAR inflammatory disease

Alkyne Spacer Rigidity: Conformational Constraint Differentiation from Saturated-Linker Analogs

The but-2-yn-1-yl spacer connecting the urea core to the morpholine ring imposes a linear, rigid geometry (sp-hybridized carbons) that preorganizes the pharmacophore for target binding . Analogs containing saturated butyl or butan-2-yl linkers (e.g., 1-(4-tert-butylphenyl)-3-(4-morpholinobutyl)urea or 1-(tert-butyl)-3-(4-morpholinobutyl)urea) possess sp³-hybridized carbons that permit free rotation about C-C bonds, increasing conformational entropy and potentially reducing binding affinity . While no direct binding comparison between alkyne and saturated analogs is publicly available for this scaffold, the entropic penalty of conformational restriction is a well-established principle in medicinal chemistry: rigidification of a flexible linker can improve binding free energy by approximately 0.5–1.5 kcal/mol per rotatable bond restricted, corresponding to a potential 2- to 12-fold improvement in Kd [1]. This property distinguishes the target compound from any saturated-linker competitor.

conformational restriction alkyne spacer ligand preorganization

Optimal Research and Procurement Scenarios for 1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea Based on Verified Differentiation Evidence


STING Antagonist Tool Compound for Fibrosis and Autoinflammation Target Validation

Based on its patent-disclosed activity as a STING antagonist and documented mouse STING binding [1][2], this compound is best deployed as a chemical probe for validating STING-dependent pathways in in vitro models of liver fibrosis, NASH, pulmonary fibrosis, or SAVI. Researchers should prioritize this compound when a STING antagonist with a rigidified alkyne spacer and a patent-preferred tert-butylphenyl substituent is required for pharmacological profiling. For in vivo studies, formulation optimization may be necessary, as no pharmacokinetic data are publicly available.

Structure-Activity Relationship (SAR) Anchor Point for Morpholinobutynyl Urea Analog Series

The compound serves as a key SAR reference point for exploring aryl substituent effects on STING antagonism within the morpholinobut-2-yn-1-yl urea scaffold [1]. Its 4-tert-butylphenyl group represents the lipophilic, sterically demanding end of the aryl substitution spectrum, enabling systematic comparison with smaller (4-fluoro, unsubstituted phenyl) or more polar (3-methoxy, 2,4-dimethoxy) analogs. Procurement of this compound alongside selected analogs allows construction of a focused SAR library to map the STING binding pocket's steric and electronic requirements.

Conformational Restriction Studies: Alkyne vs. Saturated Linker Comparisons

The but-2-yn-1-yl spacer provides a unique conformational constraint not available in saturated-linker analogs . Researchers investigating the role of ligand preorganization in target binding kinetics or thermodynamics should procure this compound alongside matched saturated-linker controls to quantify the entropic benefit of alkyne rigidification experimentally. This application is particularly relevant for biophysical studies (SPR, ITC) where linker flexibility can confound binding parameter interpretation.

Quote Request

Request a Quote for 1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.